1-(1,3-benzodioxol-5-ylmethyl)-4-(2-nitrobenzyl)piperazine
Overview
Description
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-nitrobenzyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 1,3-benzodioxole group and a 2-nitrobenzyl group
Preparation Methods
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-nitrobenzyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the 1,3-benzodioxole group: This can be achieved through the condensation of catechol with formaldehyde.
Synthesis of the piperazine ring: Piperazine can be synthesized from ethylenediamine and diethylene glycol.
Attachment of the 2-nitrobenzyl group: This step involves the nitration of benzyl chloride followed by its reaction with the piperazine derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-nitrobenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzodioxole group can participate in electrophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reagents like tin(II) chloride in hydrochloric acid.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and reducing agents like tin(II) chloride. Major products formed from these reactions include the corresponding amine derivatives and substituted aromatic compounds.
Scientific Research Applications
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-nitrobenzyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-nitrobenzyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-nitrobenzyl)piperazine can be compared with similar compounds such as:
1-(1,3-benzodioxol-5-ylmethyl)piperazine: Lacks the 2-nitrobenzyl group, which may result in different biological activity.
4-(2-nitrobenzyl)piperazine:
1-(1,3-benzodioxol-5-ylmethyl)-4-benzylpiperazine: Similar structure but without the nitro group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of the benzodioxole and nitrobenzyl groups, which confer distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-nitrophenyl)methyl]piperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c23-22(24)17-4-2-1-3-16(17)13-21-9-7-20(8-10-21)12-15-5-6-18-19(11-15)26-14-25-18/h1-6,11H,7-10,12-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNXHYNHRCFQBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601164419 | |
Record name | 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-nitrophenyl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601164419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
414888-80-5 | |
Record name | 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-nitrophenyl)methyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=414888-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-nitrophenyl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601164419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.